molecular formula C29H36N6O6S B612372 Tetragastrin CAS No. 35144-91-3

Tetragastrin

Cat. No. B612372
CAS RN: 35144-91-3
M. Wt: 596.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetragastrin is a C-terminal tetrapeptide (Trp–Met–Asp–Phe–NH2) of gastrin . It is the smallest peptide fragment of gastrin which has the same physiological and pharmacological activity as gastrin . It is used to test the secretion of digestive juice .


Synthesis Analysis

To improve the intestinal absorption of tetragastrin (TG), lipophilic derivatives of TG were synthesized by acylation of its N-terminal amino group with acetic acid, caproic acid, and lauric acid . The purified TG derivatives, acetyl-tetragastrin (Ac-TG), caproyl-tetragastrin (Cap-TG), and lauroyl-tetragastrin (Lau-TG), were confirmed to be more lipophilic than the parent TG by high-performance liquid chromatography (HPLC) .


Molecular Structure Analysis

The molecular formula of Tetragastrin is C29H36N6O6S . It has an average mass of 596.698 Da and a monoisotopic mass of 596.241699 Da .


Physical And Chemical Properties Analysis

Tetragastrin has a molecular weight of 596.7 . It is a solid substance and has a solubility of 6 mg/mL in DMSO when ultrasonic and warming are applied .

Scientific Research Applications

  • Conformational Analysis : Tetragastrin's conformational analysis reveals a theoretical demonstration that gastrins and 5, 1-benzothiazocines could bind with an identical receptor. This implies potential therapeutic or diagnostic applications in receptor targeting (Miyamoto & Yoshimoto, 1986).

  • Cancer Research : Prolonged administration of tetragastrin has shown a significant reduction in the incidence of colonic tumors in rats, suggesting its potential role in cancer prevention or therapy (Tatsuta et al., 1983).

  • Transdermal Delivery : Chemical modification with fatty acids improves the in-vitro permeability of tetragastrin through rat skin, indicating potential for improved transdermal drug delivery systems (Setoh et al., 1995).

  • Gastrointestinal Effects : Tetragastrin administration has shown to significantly decrease the incidences of mucosal erosions, ulcerations, and atypical regenerative glandular hyperplasias in colonic mucosa during certain treatments, implying its protective role in gastrointestinal health (Tatsuta et al., 1986).

  • Pancreatic Carcinogenesis : Research indicates that prolonged administration of tetragastrin had little or no influence on the number and size of carcinogen-induced pancreatic lesions, although it caused significantly increased cell proliferation in pancreatic acinar cells (Tatsuta et al., 1990).

  • Molecular Dynamics and Conformational Parameters : Studies on the molecular dynamics and conformational parameters of tetragastrin, using techniques like NMR spin-lattice relaxation, contribute to understanding its pharmacological action at a molecular level (Bleich et al., 1976).

  • Effects on Smooth Muscles : Tetragastrin has been shown to enhance the amplitude of spontaneous contractions in smooth muscles of the human stomach, suggesting its role in gastrointestinal motility and potentially in disorders involving smooth muscle function (Hara, 1980).

  • Age-related Gastric Changes : Tetragastrin's effects on gastric mucin biosynthesis vary with age, highlighting the importance of considering age-related factors in its therapeutic applications (Ichikawa et al., 1999).

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O6S/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37)/t20-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYLYUZOGHTBRF-BIHRQFPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027522
Record name L-Triptophyl-L-methyionyl-L-alpha-aspartyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetragastrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tetragastrin

CAS RN

1947-37-1
Record name Tetragastrin [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Triptophyl-L-methyionyl-L-alpha-aspartyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAGASTRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OL293AV80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetragastrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.